molecular formula C24H29N3OS B2868772 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine CAS No. 439097-07-1

1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine

Cat. No.: B2868772
CAS No.: 439097-07-1
M. Wt: 407.58
InChI Key: UFRFAJKMKYNDNS-UHFFFAOYSA-N
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Description

The compound 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine is a piperazine derivative featuring a 1,3-thiazole core substituted with a 4-tert-butylphenoxy group at position 2 and a piperazine-phenyl moiety at position 5 (via a methyl linker).

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3OS/c1-24(2,3)19-9-11-21(12-10-19)28-23-25-17-22(29-23)18-26-13-15-27(16-14-26)20-7-5-4-6-8-20/h4-12,17H,13-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRFAJKMKYNDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(S2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction between a thiourea derivative and a haloketone.

    Introduction of the Phenoxy Group: The tert-butylphenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate alkylating agent.

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a diamine and a dihaloalkane.

    Final Coupling: The final step involves coupling the thiazole and piperazine intermediates through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted thiazoles.

Scientific Research Applications

1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins or nucleic acids.

    Industrial Chemistry: Potential use as a catalyst or intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Key Reference
1-{[2-(4-tert-Butylphenoxy)-1,3-Thiazol-5-yl]methyl}-4-phenylpiperazine Piperazine-thiazole 4-tert-Butylphenoxy (position 2), phenylpiperazine (position 5) Not explicitly reported; inferred CNS/antimicrobial potential
1-(5-(5-Nitroaryl)-1,3,4-thiadiazol-2-yl)piperazine derivatives Piperazine-thiadiazole Nitroaryl (position 5) Antimicrobial, anticancer (based on nitro group redox activity)
1-(3-Trifluoromethylphenyl)piperazine Piperazine 3-Trifluoromethylphenyl Serotonergic receptor modulation (antidepressant/anxiolytic potential)
1-(4-Methoxyphenyl)piperazine Piperazine 4-Methoxyphenyl α-Adrenergic receptor antagonism
Ethyl 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxylate Piperidine-thiazole 4-tert-Butylphenoxy (position 2), ethyl carboxylate (position 4) Preclinical candidate for metabolic disorders (inferred from piperidine-carboxylate analogs)
N-[4-hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl]propanamide Thiazole-acetamide 4-Nitrophenyl (position 2), hydroxy-propanamide (position 5) Antioxidant, antibacterial (agar-diffusion assays)

Key Observations:

Heterocyclic Core Influence :

  • Thiazole-based compounds (e.g., ) exhibit diverse bioactivities (antioxidant, antimicrobial) due to sulfur’s electron-withdrawing effects and aromatic stability. Thiadiazole analogs (e.g., ) show enhanced redox activity from the nitro group, favoring anticancer applications.
  • Piperazine derivatives (e.g., ) are often tailored for CNS targets (e.g., serotonin or adrenergic receptors), while piperidine analogs (e.g., ) may prioritize metabolic stability via carboxylate groups.

Nitroaryl vs. Methoxyphenyl: Nitro groups (e.g., ) confer redox activity but may increase toxicity, whereas methoxy groups (e.g., ) improve solubility and receptor selectivity.

However, the tert-butylphenoxy-thiazole component lacks direct pharmacological data, necessitating further studies.

Key Insights:

  • The target compound likely employs a Hantzsch thiazole synthesis (as in ) followed by piperazine alkylation (as in ).
  • Compared to piperidine analogs (e.g., ), piperazine derivatives require milder conditions due to higher nucleophilicity.

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Piperazine rings are prone to N-oxidation, whereas thiazoles may undergo CYP450-mediated sulfoxidation .
  • Toxicity Alerts : The nitro group in analogs (e.g., ) is associated with mutagenicity; the target compound avoids this risk but lacks Ames test data.

Biological Activity

1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a thiazole moiety and a piperazine structure, which are known to exhibit various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H24N2O2S
  • Molecular Weight : 348.47 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole and piperazine components are known to modulate neurotransmitter systems and exhibit effects on cell signaling pathways.

Key Mechanisms:

  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmission.
  • Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Anticancer Properties : Demonstrated potential in inhibiting the growth of cancer cell lines.
  • Anti-inflammatory Effects : May reduce inflammation in cellular models.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related thiazole compounds. The results indicated that derivatives with similar structures showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Anticancer Activity

In a recent investigation involving various cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma), compounds structurally related to this compound were tested for antiproliferative effects. The study reported IC50 values in the nanomolar range for some derivatives, indicating potent anticancer activity .

Table 1: Antiproliferative Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHT-290.05Microtubule disruption
Compound BM210.08Apoptosis induction
Compound CMCF70.03Receptor antagonism

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